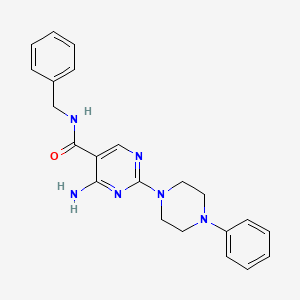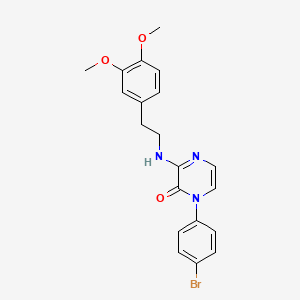
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as CX516, is a nootropic drug that has gained attention for its potential cognitive enhancing effects. This compound belongs to the class of ampakines, which are positive allosteric modulators of the AMPA receptor. The AMPA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
Compounds bearing the 1,3,4-oxadiazole moiety, including derivatives related to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, have been synthesized and structurally analyzed for their potential applications. These compounds have been noted for their significant biological activities, leading to research into their synthesis, characterization, and application in various biological studies. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to potent antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting the compound's potential in developing new antibacterial agents (Khalid et al., 2016).
Biological Evaluation
The derivatives have been evaluated for their biological activities, including their role as potential drug candidates for treating diseases such as Alzheimer's. For instance, new N-substituted derivatives were synthesized to evaluate drug candidates for Alzheimer’s disease, showing that these compounds exhibited enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in the progression of Alzheimer's disease (Rehman et al., 2018).
Anticancer Potential
Research into the anticancer potential of these derivatives has also been conducted, with some compounds showing promise as anticancer agents. The evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has indicated their potential as anticancer agents, with certain derivatives showing strong anticancer activity relative to reference drugs, suggesting their utility in cancer treatment (Rehman et al., 2018).
Antiproliferative and Tubulin Inhibition
The discovery of a new chemical class of antiproliferative agents, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has opened up new avenues for the development of tubulin inhibitors. These compounds have shown promising activity in inhibiting cancer cell proliferation, with potential applications in cancer therapy (Krasavin et al., 2014).
Antibacterial Activity
The synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have demonstrated their antibacterial potentials. These studies contribute to the ongoing search for new antibacterial agents capable of combating resistant bacterial strains, with certain compounds showing moderate inhibitory activity against both Gram-negative and Gram-positive bacteria (Iqbal et al., 2017).
Propriétés
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-24(21,22)19-9-5-8-12(10-19)13(20)16-15-18-17-14(23-15)11-6-3-2-4-7-11/h11-12H,2-10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWCNMSNPOTBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[1-(5-Chlorothiophen-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2752879.png)

![N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2752881.png)

![N-(4-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2752886.png)
![2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2752887.png)

![5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2752891.png)
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752896.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2752897.png)
![6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2752898.png)
![(E)-N-{7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2752899.png)
![N-(2-methoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2752900.png)
![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2752901.png)